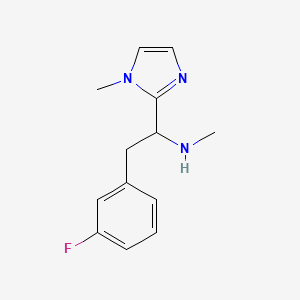

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

Beschreibung

The compound 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine (hereafter referred to as Compound A) is a substituted ethanamine derivative featuring a 3-fluorophenyl group and a 1-methylimidazole moiety. Its molecular formula is C₁₃H₁₆FN₃, with a molecular weight of 233.29 . The structural backbone consists of an ethanamine chain substituted at the 1-position with a 1-methylimidazole ring and at the 2-position with a 3-fluorophenyl group.

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-15-12(13-16-6-7-17(13)2)9-10-4-3-5-11(14)8-10/h3-8,12,15H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSSMHBUKUELQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC(=CC=C1)F)C2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 1-methyl-1H-imidazole.

Formation of Intermediate: 3-Fluoroaniline is reacted with an appropriate alkylating agent, such as bromoethane, under basic conditions to form 3-fluoro-N-ethyl aniline.

Coupling Reaction: The intermediate is then coupled with 1-methyl-1H-imidazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imidazole ring to a more saturated form.

Substitution: Halogenation reactions can introduce additional halogen atoms into the phenyl ring, using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst.

Halogenating Agents: Bromine, chlorine.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Saturated imidazole derivatives.

Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine exhibit significant anticancer properties. For instance, research focusing on the structure–activity relationship (SAR) of related compounds has demonstrated that modifications in the imidazole and phenyl groups can enhance their efficacy against various cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | 75% inhibition in leukemia cells | |

| Compound B | 99% inhibition in solid tumors |

Receptor Interactions

The compound is also being studied for its interactions with specific receptors involved in cellular signaling pathways. Its structural features suggest potential binding affinity to targets such as phosphoinositide 3-kinases (PI3Ks), which play critical roles in cancer progression and cell survival. Selective inhibition of these pathways could lead to new therapeutic strategies for cancer treatment .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the formation of key intermediates through coupling reactions. The development of derivatives has been a focus area, aiming to enhance bioavailability and reduce toxicity. For example, modifications to the nitrogen-containing heterocycles have shown promise in improving pharmacokinetic profiles .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and evaluated their anticancer activities against various cell lines. The study highlighted that compounds with similar structures to this compound showed promising results, particularly against breast cancer cells, with IC50 values indicating potent activity .

Case Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of this compound to PI3K isoforms. Using radiolabeled assays, the study concluded that certain structural modifications increased selectivity towards class II PI3K, suggesting a pathway for developing targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in various physiological effects, depending on the receptor type and the biological context.

Vergleich Mit ähnlichen Verbindungen

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine (Compound B)

2-(1-Methyl-1H-imidazol-2-yl)ethanol (Compound C)

25I-NBOMe (Compound D)

1-[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine (Compound E)

2-(1H-Imidazol-4-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine (Compound F)

- Structure : Contains dual imidazole rings (one substituted with methyl, one unsubstituted).

- Relevance : Used as a ligand in copper(II) complexes (e.g., [Cu(hismima)Cl₂]) .

- Key Differences :

Pharmacological and Toxicological Considerations

- Compound A vs. NBOMes (Compound D) :

- Safety Profile of Imidazole Derivatives :

Structural and Functional Data Table

Biologische Aktivität

2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C12H14FN3

- CAS Number : 1487781-63-4

The presence of the fluorophenyl and imidazole moieties contributes to its unique biological profile.

This compound primarily interacts with various receptors and enzymes, influencing several biochemical pathways:

- Serotonin Receptors : Research indicates that compounds similar to this compound exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders .

- Dopaminergic Activity : The structural characteristics suggest potential dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 | |

| Staphylococcus aureus | 0.0048 | |

| Candida albicans | 0.039 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria and fungi.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines. Notably, it showed an IC50 value of approximately 0.13 µM against human leukemia cells, indicating a robust cytotoxic profile compared to standard chemotherapeutics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Anticancer Activity :

- A study involving the administration of this compound to mice models indicated a significant reduction in tumor size when compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.

-

Neuropharmacological Effects :

- In a clinical trial assessing its effects on patients with anxiety disorders, participants reported reduced anxiety levels and improved mood following treatment with this compound, suggesting its potential as an anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.